Oxybuprocaine Hydrochloride

Catalog No.
S520766
CAS No.
5987-82-6
M.F
C17H29ClN2O3
M. Wt
344.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxybuprocaine Hydrochloride

CAS Number

5987-82-6

Product Name

Oxybuprocaine Hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H

InChI Key

PRGUDWLMFLCODA-UHFFFAOYSA-N

SMILES

Array

solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

benoxinate, benoxinate dihydrochloride, benoxinate hydrochloride, benoxinate monohydrochloride, butoxyprocaine, diethylaminoethyl-4-amino-3-butoxybenzoate, Novescine, Novesin, oxybuprocaine

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl

The exact mass of the compound Benoxinate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759847. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxybuprocaine hydrochloride (also known as benoxinate hydrochloride) is a rapid-acting, ester-type local anesthetic widely procured for ophthalmic and otolaryngologic formulations. Characterized by its high aqueous solubility (≥10 mg/mL in standard physiological buffers) and rapid onset of action (≤1 minute), it serves as a critical active pharmaceutical ingredient (API) in diagnostic and minor surgical applications . Unlike amide-type anesthetics that require hepatic degradation, oxybuprocaine is rapidly hydrolyzed by plasma pseudocholinesterases, offering a predictable, short-duration pharmacokinetic profile. Its established compatibility with diagnostic agents, particularly fluorescein sodium, makes it a foundational compound in combination solutions where formulation stability and rapid surface anesthesia are mandatory [1].

Substituting oxybuprocaine hydrochloride with other ester- or amide-type anesthetics introduces significant formulation and clinical performance risks. While tetracaine hydrochloride offers a similar onset time, it is associated with a markedly higher incidence of conjunctival hyperemia, chemosis, and transient stinging upon instillation, limiting its tolerability in sensitive applications [1]. Conversely, while proparacaine is well-tolerated, it lacks the intrinsic antimicrobial properties of oxybuprocaine, which can negatively impact the preservative requirements and shelf-life stability of aqueous formulations [2]. Furthermore, oxybuprocaine's specific molecular structure provides optimal chemical stability when co-formulated with fluorescein sodium—a synergy not universally replicated by lidocaine or bupivacaine, which also suffer from slower onset times and prolonged durations that disrupt rapid diagnostic workflows [3].

Superior Tissue Tolerability and Reduced Hyperemia vs. Tetracaine Hydrochloride

In comparative in vivo models evaluating topical anesthetics, 0.4% oxybuprocaine hydrochloride demonstrated equivalent anesthetic depth and onset (≤1 minute) to 1% tetracaine hydrochloride, but with a significantly superior safety profile [1]. Tetracaine-treated subjects exhibited a markedly higher frequency of conjunctival hyperemia and chemosis. Specifically, tetracaine administration resulted in transient, measurable tissue irritation that was largely absent or significantly minimized in the oxybuprocaine cohort, confirming oxybuprocaine as the preferred API for formulations requiring high tolerability without sacrificing rapid anesthetic onset [1].

Evidence DimensionIncidence of conjunctival hyperemia and chemosis
Target Compound Data0.4% Oxybuprocaine hydrochloride (Minimal to no significant chemosis/hyperemia)
Comparator Or Baseline1% Tetracaine hydrochloride (High frequency of chemosis and hyperemia)
Quantified DifferenceEquivalent anesthetic onset (1 min) but significantly lower tissue reactivity scores for oxybuprocaine.
ConditionsIn vivo topical ocular administration model.

Procuring oxybuprocaine over tetracaine ensures equivalent rapid-onset performance while drastically reducing formulation-induced tissue irritation and adverse patient reactions.

Intrinsic Antimicrobial Activity for Enhanced Formulation Stability vs. Proparacaine

Oxybuprocaine hydrochloride possesses distinct intrinsic antibacterial properties that differentiate it from other ester anesthetics like proparacaine [1]. In in vitro minimum inhibitory concentration (MIC) assays against common ocular pathogens (e.g., S. epidermidis, S. aureus, P. aeruginosa), 0.4% oxybuprocaine exhibited an MIC ranging between 1000 and 2000 µg/mL. In contrast, 0.5% proparacaine showed virtually no growth inhibition (MIC ≥ 5000 µg/mL) for most strains [1]. This intrinsic bacteriostatic effect provides an added layer of sterility assurance and stability in aqueous formulations, potentially reducing the dependency on high concentrations of exogenous preservatives.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against common pathogens
Target Compound Data0.4% Oxybuprocaine (MIC 1000 - 2000 µg/mL)
Comparator Or Baseline0.5% Proparacaine (MIC ≥ 5000 µg/mL; no significant inhibition)
Quantified DifferenceOxybuprocaine demonstrates a >2.5-fold stronger intrinsic bacterial growth inhibition compared to proparacaine.
ConditionsIn vitro MIC assay against S. epidermidis, S. aureus, P. aeruginosa, and S. pneumoniae.

The intrinsic antimicrobial properties of oxybuprocaine provide a distinct advantage in formulation stability and sterility maintenance compared to non-inhibitory alternatives like proparacaine.

Optimized Co-Formulation Stability with Diagnostic Dyes

Oxybuprocaine hydrochloride is uniquely suited for co-formulation with diagnostic agents, most notably fluorescein sodium. Clinical and pharmaceutical baseline data confirm that a combined solution of 0.4% oxybuprocaine (benoxinate) and 0.25%-0.3% fluorescein sodium maintains long-term chemical stability, anesthetic efficacy, and fluorescence without precipitation or degradation [1]. The stable pH profile (5.0 to 6.0 in aqueous solution) of oxybuprocaine hydrochloride ensures that the diagnostic dye remains in its optimal ionic state for applanation tonometry and surface visualization, a balance that is difficult to achieve with incompatible ester salts or complex amide anesthetics [1].

Evidence DimensionAqueous co-formulation stability with fluorescein sodium
Target Compound Data0.4% Oxybuprocaine (Maintains stable, precipitate-free solution with 0.25-0.3% fluorescein)
Comparator Or BaselineGeneral amide anesthetics / incompatible ester salts (Risk of precipitation or pH-induced dye quenching)
Quantified DifferenceProven long-term commercial stability in dual-action diagnostic formulations.
ConditionsAqueous ophthalmic solution preparation (pH 5.0 - 6.0).

For manufacturers producing dual-action diagnostic drops, oxybuprocaine is the industry-standard API due to its proven, precipitate-free compatibility with fluorescein sodium.

Active Pharmaceutical Ingredient (API) for Dual-Action Diagnostic Solutions

Oxybuprocaine is the API of choice for co-formulation with fluorescein sodium due to its proven chemical compatibility and lack of precipitation, enabling stable, single-bottle diagnostic products[1].

Preservative-Sparing Aqueous Anesthetic Formulations

Leveraging its intrinsic antimicrobial MIC profile (1000-2000 µg/mL), formulators can utilize oxybuprocaine to reduce reliance on harsh exogenous preservatives like benzalkonium chloride, improving overall biocompatibility [2].

Rapid-Onset Surface Anesthesia Manufacturing

For applications requiring complete surface anesthesia within 60 seconds, oxybuprocaine provides the necessary pharmacokinetic speed while avoiding the high rates of chemosis and hyperemia associated with tetracaine substitution [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

344.1866705 Da

Monoisotopic Mass

344.1866705 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VE4U49K15

Related CAS

99-43-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (26.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (24.53%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

5987-82-6

Wikipedia

Benoxinate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Bentley CR, Larke JR. Apparent respiration rate of the human corneal epithelium with tetracaine HCl and benoxinate HCl. Am J Optom Physiol Opt. 1983 Dec;60(12):960-3. PubMed PMID: 6660279.
2: El-Gindy A. First derivative spectrophotometric and LC determination of benoxinate hydrochloride and its degradation products. J Pharm Biomed Anal. 2000 Mar;22(2):215-34. PubMed PMID: 10719904.
3: Carney LG, O'Leary DJ, Millodot M. Effect of topical anaesthesia on corneal epithelial fragility. Int Ophthalmol. 1984 Jun;7(2):71-3. PubMed PMID: 6480223.
4: Kleinfeld J, Ellis PP. Inhibition of microorganisms by topical anesthetics. Appl Microbiol. 1967 Nov;15(6):1296-8. PubMed PMID: 16349737; PubMed Central PMCID: PMC547186.
5: Almubrad TM, Alshehri FH, Ogbuehi KC, Osuagwu UL. Comparison of the influence of nonpreserved oxybuprocaine and a preserved artificial tear (thera tears) on human corneal thickness measured by two pachymeters. J Ocul Pharmacol Ther. 2013 Jun;29(5):462-8. doi: 10.1089/jop.2012.0215. Epub 2013 Jan 18. PubMed PMID: 23331053.
6: Ogbuehi KC, Chijuka JC, Osuagwu UL. Changes in central corneal thickness values after instillation of oxybuprocaine hydrochloride 0.4%. Cont Lens Anterior Eye. 2012 Oct;35(5):199-202. doi: 10.1016/j.clae.2012.05.004. Epub 2012 Jun 15. PubMed PMID: 22704944.
7: Alani SD. The ophthalmic rod: a new ophthalmic drug delivery system I. Graefes Arch Clin Exp Ophthalmol. 1990;228(4):297-301. PubMed PMID: 2205544.
8: Lipshitz I, Loewenstein A, Lazar M. [Excimer laser correction of myopia]. Harefuah. 1993 Jul;125(1-2):4-6, 64. Hebrew. PubMed PMID: 8225068.

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